molecular formula C21H31N5O3 B196304 6-Hydroxy Buspirone CAS No. 125481-61-0

6-Hydroxy Buspirone

Cat. No.: B196304
CAS No.: 125481-61-0
M. Wt: 401.5 g/mol
InChI Key: KOZNAHJIJGCFJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

6-Hydroxybuspirone interacts with the 5-HT1A receptor . Both 6-Hydroxybuspirone and buspirone increase 5-HT1A receptor occupancy in a concentration-dependent manner . They appear to be more potent in occupying presynaptic 5-HT1A receptors in the dorsal raphe than the postsynaptic receptors in the hippocampus .

Cellular Effects

6-Hydroxybuspirone and buspirone have been shown to increase 5-hydroxytryptamine (HT) 1A receptor occupancy in a concentration-dependent manner . This suggests that 6-Hydroxybuspirone likely contributes to the clinical efficacy of buspirone as an anxiolytic agent .

Molecular Mechanism

The molecular mechanism of 6-Hydroxybuspirone involves its interaction with the 5-HT1A receptor . It increases 5-HT1A receptor occupancy in a concentration-dependent manner . This interaction influences the function of the receptor and contributes to the anxiolytic effects of buspirone .

Temporal Effects in Laboratory Settings

The plasma clearance, volume of distribution, and half-life of 6-Hydroxybuspirone in rats were found to be similar to those for buspirone . This suggests that the effects of 6-Hydroxybuspirone are stable over time in laboratory settings .

Dosage Effects in Animal Models

In animal models, oral dosing of buspirone resulted in exposures of 6-Hydroxybuspirone that were approximately 12-fold higher than the exposure of the parent compound . This indicates that the effects of 6-Hydroxybuspirone vary with different dosages .

Metabolic Pathways

6-Hydroxybuspirone is a metabolite of buspirone . It is produced through the metabolic pathways of buspirone, which involve the action of various enzymes .

Transport and Distribution

The transport and distribution of 6-Hydroxybuspirone within cells and tissues are likely to be similar to those of buspirone, given that 6-Hydroxybuspirone is a metabolite of buspirone . Specific details about the transporters or binding proteins that 6-Hydroxybuspirone interacts with are not currently available.

Preparation Methods

6-Hydroxy Buspirone can be synthesized through enzymatic resolution or hydroxylation. One method involves the use of L-amino acid acylase from Aspergillus melleus to hydrolyze racemic 6-acetoxybuspirone to (S)-6-hydroxybuspirone. The remaining ®-6-acetoxybuspirone can then be converted to ®-6-hydroxybuspirone by acid hydrolysis . Industrial production methods may involve similar enzymatic processes or chemical synthesis routes.

Chemical Reactions Analysis

6-Hydroxy Buspirone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

6-Hydroxy Buspirone has several scientific research applications. It is used in pharmacokinetic studies to understand its metabolism and bioavailability. It is also studied for its potential therapeutic effects in treating anxiety and depression. Additionally, it is used in receptor occupancy studies to investigate its interaction with the 5-hydroxytryptamine 1A receptor .

Mechanism of Action

The mechanism of action of 6-Hydroxy Buspirone involves its interaction with the 5-hydroxytryptamine 1A receptor. It acts as a partial agonist at this receptor, which is involved in the regulation of anxiety and mood. This interaction enhances serotonergic activity in the brain, contributing to its anxiolytic effects .

Comparison with Similar Compounds

6-Hydroxy Buspirone is similar to other metabolites of Buspirone, such as 5-hydroxybuspirone and 8-hydroxybuspirone. it is unique in its higher plasma levels and significant contribution to the clinical efficacy of Buspirone as an anxiolytic agent .

Properties

IUPAC Name

10-hydroxy-8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N5O3/c27-17-16-21(6-1-2-7-21)18(28)19(29)26(17)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20/h5,8-9,18,28H,1-4,6-7,10-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZNAHJIJGCFJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433011
Record name 6-Hydroxy Buspirone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125481-61-0
Record name 6-Hydroxybuspirone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125481610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy Buspirone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-HYDROXYBUSPIRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PRI09E14U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Buspirone (19.3 g, 50 mmole) was dissolved in dry THF (400 mL) and the resulting solution was cooled to −78° C. A solution of KN(SiMe3)2 in toluene (100 mL, 1 M) was added slowly. After the reaction mixture was stirred at −78° C. for 1 h, a solution of 2-(phenylsulfonyl)-3-phenyloxaziridine (Davis reagent, prepared according to literature method: F. A. Davis, et al., Org. Synth., 1988, 66, 203) (17.0 g, 65 mmole) in dry THF (150 mL, precooled to −78° C.) was added quickly via a cannular. After stirred for 30 min at −78° C., the reaction was quenched with 1 N HCl solution (500 mL). It was extracted with EtOAc (3×500 mL). The aqueous layer was separated, neutralized with saturated sodium bicarbonate solution , and extracted with EtOAc (3×500 mL). The combined organic extracts were dried over Na2SO4, filtered, and concentrated under reduced pressure to give a white solid residue which was subjected to column chromatography using CH2Cl2/MeOH/NH4OH (200:10:1) as the eluent to give pure 6-hydroxy-buspirone (I, 7.2 g) and a mixture of buspirone and 6-hydroxy-buspirone (I). The mixture was purified by above column chromatography to afford another 3.3 g of pure 6-hydroxy-buspirone (I).
Quantity
19.3 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
KN(SiMe3)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
CH2Cl2 MeOH NH4OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Buspirone (8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro(4.5)-decane-7,9-dione) (246.5 g, 639.6 mmol) was charged to a 12 L flask equipped with a mechanical stirrer and a React-IR probe under inert gas. Tetrahydrofuran (4.383 kg, 60.8 mol, 4.930 L, 20 mL/g) was charged and the mixture agitated at ambient temperature until homogeneous. Triethyl phosphite (371.9 g, 2.238 mol, 383.8 mL, 3.5 eq) was added and the mixture was cooled to −68 to −75° C. The mixture was agitated at this temperature for at least 10 minutes to allow the React-IR signal to stabilize. 1.0 M Sodium bis(trimethylsilyl)amide in THF (600.4 g, 664.1 mmol, 664.1 mL, 1.00 eq) was charged to the mixture at such a rate so as to maintain the temperature less than −60° C. Small amounts of sodium bis(trimethylsilyl)amide were charged to the mixture until the IR signal for buspirone reached a minimum indicating complete deprotonation of buspirone. Additional buspirone in THF (10-20 mL/g) was then charged to the reaction mixture in small increments until the IR signal indicated a 0.5% to 5% excess of buspirone. Air was sparged into the reaction mixture, controlling the initial rate of sparging so as to maintain the temperature of the reaction mixture less than −60° C. The sparging was continued until the reaction was complete as indicated by HPLC. Methyl tert-butyl ether (384.8 g, 4.365 mol, 520.0 mL) was added followed by 1M hydrochloric acid (1350.8 g, 1.328 mmol, 1328 mL) and the solution was warmed to ambient temperature. The pH was adjusted to between 6.5 and 6.9 using hydrochloric acid and Na3PO4. The phases were separated and the organic phase was washed twice with brine (542.3 g, 493 mL). The solvent of the rich organic layer was then replaced by isopropyl alcohol and the solution was cooled to crystallize the reaction product. There is an option to seed with 0.01 to 5% buspirone at approximately 54 to 56° C. The crystalline slurry was then filtered and the wet cake was washed with isopropyl alcohol and dried to provide 6-hydroxybuspirone (220.0 g, 82%), mp 109.5° C.
Quantity
246.5 g
Type
reactant
Reaction Step One
Quantity
1328 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Na3PO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
4.93 L
Type
solvent
Reaction Step Five
Quantity
383.8 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
664.1 mL
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
520 mL
Type
reactant
Reaction Step Twelve
Yield
82%

Synthesis routes and methods III

Procedure details

Batch B. The remainder of the solution (water content 0.13%) was allowed to cool to ambient temperature and seeded with 6-hydroxybuspirone (20 mg) at approximately 56° C. The mixture was filtered seven days later on a 4-6 micron glass sintered filter and the reactor rinsed (four times with the mother liquor in order to recover all solids). The mother liquor was saved for analysis (620 mL). The off-white solid was subsequently washed with IPA (2×260 mL). The white solid was suctioned dried for 1 h and then placed into a an oven at 45° C. (27 in Hg with an N2 bleed for 69 hours). 6-Hydroxybuspirone was obtained as an off-white solid (156.6 g, AP=99, buspirone AP=0.35, and a trans-diol side product AP=0.54).
Quantity
20 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxy Buspirone
Reactant of Route 2
Reactant of Route 2
6-Hydroxy Buspirone
Reactant of Route 3
Reactant of Route 3
6-Hydroxy Buspirone
Reactant of Route 4
6-Hydroxy Buspirone
Reactant of Route 5
Reactant of Route 5
6-Hydroxy Buspirone
Reactant of Route 6
Reactant of Route 6
6-Hydroxy Buspirone
Customer
Q & A

Q1: What is the primary mechanism of action of 6-hydroxybuspirone?

A1: 6-hydroxybuspirone is a major active metabolite of the anxiolytic drug buspirone. Similar to its parent compound, 6-hydroxybuspirone acts as a potent agonist at the 5-hydroxytryptamine1A (5-HT1A) receptor. []

Q2: How does 6-hydroxybuspirone interact with the 5-HT1A receptor, and what are the downstream effects?

A2: While the exact binding dynamics haven't been fully elucidated in these studies, 6-hydroxybuspirone's binding to 5-HT1A receptors, particularly those located in the dorsal raphe nucleus (presynaptic), leads to increased receptor occupancy. [] This occupancy is thought to contribute to its anxiolytic effects, likely through modulation of serotonergic neurotransmission. [, ]

Q3: How does the potency of 6-hydroxybuspirone at the 5-HT1A receptor compare to buspirone?

A3: Studies in rats indicate that 6-hydroxybuspirone exhibits higher potency for 5-HT1A receptors compared to buspirone. In vivo, 6-hydroxybuspirone showed a lower EC50 value for increasing 5-HT1A receptor occupancy in both the dorsal raphe and hippocampus, suggesting higher potency. []

Q4: What are the primary metabolic pathways involved in the formation and breakdown of 6-hydroxybuspirone?

A4: 6-hydroxybuspirone is primarily formed via the hepatic cytochrome P450 (CYP) enzyme, particularly CYP3A4, during the metabolism of buspirone. [, , ] Further breakdown yields metabolites like 1-(2-pyrimidinyl)-piperazine (1-PP), which is also a major metabolite of buspirone. [, , ]

Q5: What is the significance of the CYP3A enzyme family in the context of 6-hydroxybuspirone and buspirone?

A5: The CYP3A enzyme family, specifically CYP3A4, plays a crucial role in the metabolism of buspirone, leading to the formation of 6-hydroxybuspirone and other metabolites. [, , ] This highlights the potential for drug-drug interactions, as co-administration with CYP3A inhibitors or inducers could significantly alter buspirone and 6-hydroxybuspirone levels in the body. []

Q6: How does the pharmacokinetic profile of 6-hydroxybuspirone differ from that of buspirone?

A6: Despite similar clearance, volume of distribution, and half-life, 6-hydroxybuspirone exhibits higher bioavailability (19%) compared to buspirone (1.4%). [] This difference might be attributed to variations in first-pass metabolism and suggests that 6-hydroxybuspirone could achieve greater systemic exposure following buspirone administration. [, ]

Q7: How does food intake affect the pharmacokinetics of buspirone and its metabolite 6-hydroxybuspirone?

A7: Food intake significantly impacts the pharmacokinetic profile of buspirone, leading to increased relative bioavailability and absorption, resulting in higher AUC and Cmax values. [] This effect is also observed for 6-hydroxybuspirone, with food intake increasing its Cmax. []

Q8: What are the implications of the observed differences in pharmacokinetic profiles between buspirone and 6-hydroxybuspirone?

A8: The higher bioavailability and exposure of 6-hydroxybuspirone, along with the impact of food intake on its pharmacokinetics, suggests that it likely contributes significantly to the overall clinical effects of buspirone. [, ] This emphasizes the importance of considering 6-hydroxybuspirone when evaluating buspirone's therapeutic and potential adverse effects.

Q9: Are there any efforts to develop 6-hydroxybuspirone as a standalone therapeutic agent?

A9: Yes, research has explored the development of extended-release formulations of 6-hydroxybuspirone to achieve a more desirable pharmacokinetic profile and potentially enhance its therapeutic benefits. [] This indicates an interest in investigating its potential as a medication independent of buspirone.

Q10: How does the enantiomeric composition of 6-hydroxybuspirone affect its pharmacokinetic properties?

A10: Studies have investigated the pharmacokinetic profiles of the individual enantiomers of 6-hydroxybuspirone. Notably, the S-enantiomer appears to be the dominant form regardless of whether the racemate or a specific enantiomer is administered. []

Q11: Have any specific analytical methods been developed or utilized to study 6-hydroxybuspirone?

A11: Researchers have employed high-performance liquid chromatography (HPLC) techniques coupled with tandem mass spectrometry (MS/MS) for the accurate quantification of buspirone and its metabolites, including 6-hydroxybuspirone, in biological samples. [, ]

Q12: What are the potential implications of 6-hydroxybuspirone's interaction with dopamine D3 receptors?

A12: The interaction of 6-hydroxybuspirone with dopamine D3 receptors, which are implicated in reward pathways and addiction, suggests that it might be valuable in treating substance use disorders. [] This highlights the importance of investigating its potential therapeutic applications beyond anxiety.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.